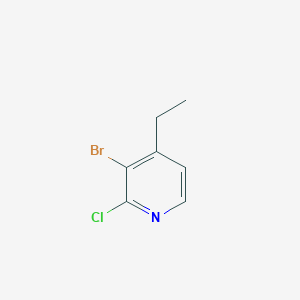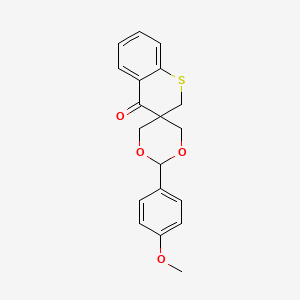![molecular formula C22H23N3O2S B2994772 6-Phenyl-2-({1-[2-(thiophen-3-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097882-89-6](/img/structure/B2994772.png)
6-Phenyl-2-({1-[2-(thiophen-3-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-Phenyl-2-({1-[2-(thiophen-3-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule that contains several functional groups and rings, including a phenyl group, a thiophene ring, a piperidine ring, and a pyridazinone ring . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several cyclic structures and functional groups. The presence of these groups can significantly influence the compound’s physical and chemical properties, as well as its potential biological activity .科学的研究の応用
Synthesis and Biological Activities
Researchers have synthesized a range of pyridazine derivatives, including those structurally related to the specified compound, exploring their analgesic, anti-inflammatory, antimicrobial, and antiparkinsonian activities. For example, Demchenko et al. (2015) synthesized novel thiazolo[4,5-d]pyridazinones, evaluating their analgesic and anti-inflammatory activities, showcasing the potential of such compounds in developing new therapeutic agents (Demchenko et al., 2015). Similarly, Amr et al. (2008) prepared substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, revealing significant analgesic and antiparkinsonian activities comparable to established drugs (Amr et al., 2008).
Antimicrobial and Anticancer Properties
Further investigations have identified antimicrobial and anticancer properties among these compounds. Faty et al. (2010) synthesized spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, which showed notable antibacterial and antifungal activities (Faty et al., 2010). Elewa et al. (2021) further contributed to this field by synthesizing pyridine derivatives demonstrating both antibacterial and antitumor activities, indicating the broad-spectrum potential of such chemical frameworks (Elewa et al., 2021).
Molecular Docking and In Vitro Screening
In addition to their biological activities, these compounds have been subject to in silico molecular docking studies to predict their binding affinities towards various biological targets. Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, demonstrating their antimicrobial and antioxidant activity, which underscores the utility of computational methods in guiding the development of compounds with desired biological properties (Flefel et al., 2018).
Patent Reflections and Market Analysis
The scope of research also extends into the examination of patents and market analysis to understand the commercial potential of these compounds. Habernickel (2002) reviewed patents related to pyridazinone compounds, highlighting their diverse pharmacological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects, illustrating the compounds' significance in pharmaceutical development (Habernickel, 2002).
将来の方向性
Given the complexity of this compound and the potential biological activities of similar compounds, it could be a promising area for future research. Studies could focus on synthesizing the compound, characterizing its physical and chemical properties, determining its biological activity, and assessing its safety .
特性
IUPAC Name |
6-phenyl-2-[[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c26-21-7-6-20(19-4-2-1-3-5-19)23-25(21)15-17-8-11-24(12-9-17)22(27)14-18-10-13-28-16-18/h1-7,10,13,16-17H,8-9,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEQCGUDXVZQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

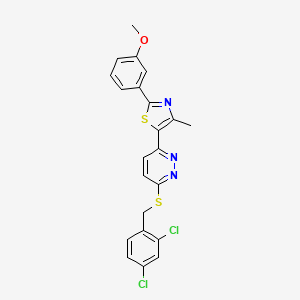
![3-({4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2994690.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2994693.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2994695.png)
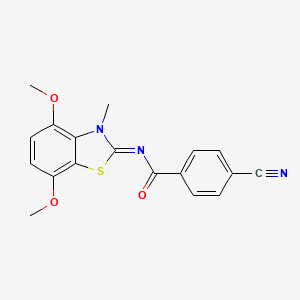

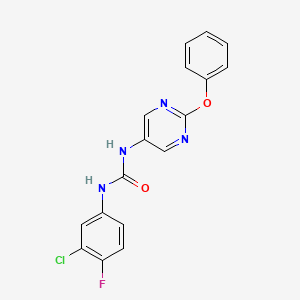
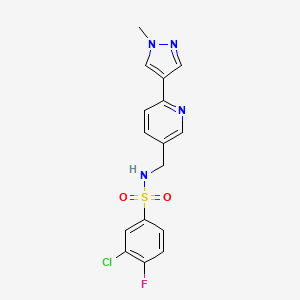


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2994707.png)
